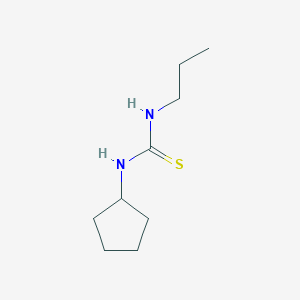![molecular formula C21H24N2O3S B216408 Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)
Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate, also known as SERT inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate involves the inhibition of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate, which leads to an increase in the extracellular concentration of serotonin. This, in turn, activates various serotonin receptors in the brain and other tissues, leading to a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate are complex and depend on various factors, such as dose, route of administration, and duration of exposure. Some of the reported effects include increased serotonin levels in the brain, altered synaptic plasticity, changes in gene expression, and modulation of various neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate in lab experiments include its high selectivity and potency, as well as its ability to modulate the serotonin system in a controlled manner. However, it is important to note that the effects of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate can be complex and context-dependent, and its use should be carefully controlled and monitored.
Direcciones Futuras
There are several future directions for the study of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate. One area of research is the development of more selective and potent Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate inhibitors that can be used to study the role of serotonin in various physiological and pathological conditions. Another area of research is the investigation of the long-term effects of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate on brain function and behavior, as well as its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.
Conclusion
In conclusion, Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate is a valuable tool for studying the role of serotonin in various physiological and pathological conditions. Its high selectivity and potency make it a useful compound for modulating the serotonin system in a controlled manner, but its effects can be complex and context-dependent. Further research is needed to fully understand the potential applications of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate in scientific research and its therapeutic potential in the treatment of various psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate involves several steps, including the reaction of 4-phenoxyphenyl isothiocyanate with piperidine-4-carboxylic acid ethyl ester in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate has been widely used in scientific research, particularly in the field of neuroscience. It is a selective serotonin reuptake inhibitor (SSRI) that acts as a potent inhibitor of the serotonin transporter (Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate), which is responsible for the reuptake of serotonin from the synaptic cleft. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions, such as depression, anxiety, and addiction.
Propiedades
Nombre del producto |
Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate |
|---|---|
Fórmula molecular |
C21H24N2O3S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H24N2O3S/c1-2-25-20(24)16-12-14-23(15-13-16)21(27)22-17-8-10-19(11-9-17)26-18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3,(H,22,27) |
Clave InChI |
MWLQOQLPHBTCBG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)


![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216339.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)

![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)